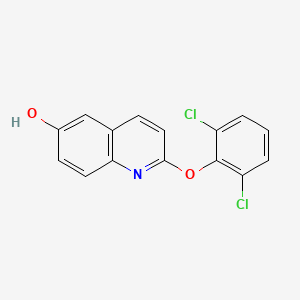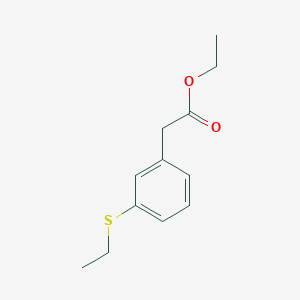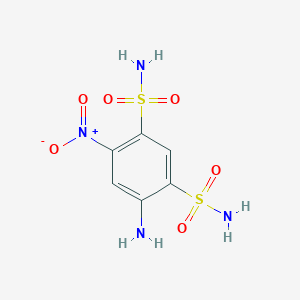
Methyl 4-cyclopropylbut-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyclopropylbut-2-ynoate is an organic compound with the molecular formula C8H10O2. It is a versatile chemical used in various fields of scientific research and industry. This compound is characterized by the presence of a cyclopropyl group attached to a but-2-ynoate moiety, making it a unique and valuable molecule for synthetic chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-cyclopropylbut-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-cyclopropylbut-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the palladium-catalyzed carbonylation of 4-cyclopropylbut-2-ynyl bromide with carbon monoxide and methanol. This reaction is performed under high-pressure conditions and requires a palladium catalyst along with a suitable ligand to facilitate the carbonylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-cyclopropylbut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-cyclopropylbut-2-ynoic acid or 4-cyclopropylbut-2-ynone.
Reduction: 4-cyclopropylbut-2-ynol.
Substitution: 4-cyclopropylbut-2-ynamide or 4-cyclopropylbut-2-ynyl thioester.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyclopropylbut-2-ynoate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 4-cyclopropylbut-2-ynoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its catalytic activity. The cyclopropyl group can influence the reactivity and stability of the molecule, making it a valuable tool for studying enzyme mechanisms and developing new inhibitors.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-cyclopropylbut-2-ynoate can be compared with other similar compounds such as:
Methyl but-2-ynoate: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
Ethyl 4-cyclopropylbut-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.
Methyl 4-cyclopropylbut-2-ynone: Contains a ketone group instead of an ester, leading to different reactivity and applications.
The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it a distinct and valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
methyl 4-cyclopropylbut-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-10-8(9)4-2-3-7-5-6-7/h7H,3,5-6H2,1H3 |
InChI-Schlüssel |
QAUSIXULJSWEDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13870755.png)
![3-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B13870761.png)



![tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)



![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)

